Profenofos mechanism of acetylcholinesterase inhibition
Profenofos mechanism of acetylcholinesterase inhibition
An In-depth Technical Guide to the Mechanism of Acetylcholinesterase Inhibition by Profenofos
Introduction
Profenofos (O-(4-bromo-2-chlorophenyl) O-ethyl S-propyl phosphorothioate) is a broad-spectrum organophosphate (OP) insecticide and acaricide.[1][2] Like other organophosphates, its primary mechanism of toxicity in both target pests and non-target organisms is the potent and often irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[3][4][5] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid, a process essential for terminating nerve impulses at cholinergic synapses.[1][4] Inhibition of AChE leads to an accumulation of ACh, resulting in overstimulation of cholinergic receptors in the central and peripheral nervous systems, which can cause symptoms ranging from muscle twitching and nausea to respiratory paralysis and death.[6][7][8] This guide provides a detailed technical overview of the molecular mechanism, kinetics, and stereospecificity of AChE inhibition by profenofos, supplemented with experimental protocols and quantitative data.
Core Mechanism of Inhibition: Irreversible Phosphorylation
The fundamental mechanism of AChE inhibition by profenofos involves the covalent modification of the enzyme's active site.[6][9] The active site of AChE contains a catalytic triad composed of serine (Ser), histidine (His), and glutamate (Glu) residues.[6] Profenofos acts as a substrate mimic, binding to the active site where the hydroxyl group of the serine residue performs a nucleophilic attack on the phosphorus atom of the insecticide.[6][9]
This reaction results in the phosphorylation of the serine residue, forming a highly stable, covalently bonded phosphoryl-serine conjugate.[6] Simultaneously, the remainder of the profenofos molecule, the O-(4-bromo-2-chlorophenyl) group, is released as the "leaving group."[6] The resulting phosphorylated AChE is non-functional and, unlike the acetylated enzyme formed during normal catalysis, is extremely slow to hydrolyze (dephosphorylate).[6][9] This renders the inhibition effectively irreversible, leading to the pathological accumulation of acetylcholine at the synapse.[6][9]
Caption: Covalent phosphorylation of the AChE active site serine by profenofos.
Kinetics and Stereoselectivity of Inhibition
The interaction between profenofos and AChE can be quantified using inhibition constants such as IC50 (the concentration of inhibitor required to reduce enzyme activity by 50%) and Ki (the inhibition constant). Studies have shown that profenofos acts as a competitive inhibitor.[10]
Profenofos is a chiral compound, existing as two enantiomers, (+) and (-), which exhibit different inhibitory potencies.[11][12] Interestingly, the direction of this enantioselectivity can be reversed between in vitro and in vivo assays.[11] For instance, the (+)-profenofos enantiomer is significantly more inhibitory in vitro, while the (-)-enantiomer shows greater inhibitory effects in vivo.[11] This reversal suggests that metabolic processes, such as bioactivation or detoxification, play a crucial role in the overall toxicity of the different stereoisomers.[11][12]
Quantitative Inhibition Data
The following table summarizes key quantitative data on profenofos inhibition of AChE from various sources.
| Parameter | Value | Enzyme Source | Comments | Reference |
| IC50 | 302 nM | Human (recombinant) | In vitro assay. | [3] |
| IC50 | 312 nM | Rat (RBC) | Suggests minimal species difference in direct inhibition. | [3] |
| Ki | 2.38 x 10⁻⁵ M | Fish (Oreochromis mossambicus) Brain | In vitro competitive inhibition. | [10] |
| Ki | 4.62 x 10⁻⁵ M | Fish (Oreochromis mossambicus) Gill | Brain AChE showed greater sensitivity than gill AChE. | [10] |
Enzyme "Aging" and Reactivation Failure
A critical aspect of organophosphate-inhibited AChE is a subsequent process known as "aging." This is a time-dependent conformational change in the phosphorylated enzyme that renders it resistant to reactivation by standard oxime antidotes (like pralidoxime).[12] In the case of profenofos, particularly the bioactivated (-)-enantiomer, the inhibited AChE undergoes rapid aging.[12] This process typically involves the dealkylation of the phosphoryl-serine conjugate, creating a negatively charged, more stable complex that no longer reacts with oximes. The rapid aging of profenofos-inhibited AChE makes treatment more challenging compared to inhibition by other organophosphates.[12]
Caption: The process of aging prevents the reactivation of profenofos-inhibited AChE.
Experimental Protocols
The determination of AChE inhibition by compounds like profenofos is commonly performed using a spectrophotometric method developed by Ellman.[13] This assay is widely used due to its simplicity, reliability, and suitability for high-throughput screening.[14]
Protocol: Spectrophotometric AChE Inhibition Assay (Ellman's Method)
This protocol outlines the steps to measure AChE activity and its inhibition in vitro. The principle relies on the hydrolysis of the substrate acetylthiocholine (ATCh) by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured at ~412 nm.[13]
Reagents and Materials:
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Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
Acetylcholinesterase (AChE) solution (e.g., from electric eel or recombinant human)
-
Profenofos stock solution (in a suitable solvent like DMSO) and subsequent dilutions
-
Acetylthiocholine iodide (ATCh) substrate solution
-
DTNB solution
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 405-412 nm
Procedure:
-
Preparation: Prepare working solutions of buffer, DTNB, AChE, and ATCh. Prepare serial dilutions of profenofos to determine the IC50 value.
-
Reaction Mixture Setup: In each well of a 96-well plate, add the following:
-
Pre-incubation: Mix the contents of the wells and incubate the plate for a set period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).[13] This allows the inhibitor to interact with the enzyme.
-
Initiate Reaction: Add 10 µL of the ATCh substrate solution to each well to start the enzymatic reaction.[13]
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 412 nm. Take readings every 10-60 seconds for a duration of 3-5 minutes to determine the rate of the reaction (V).[13]
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of profenofos.
-
Determine the percentage of inhibition for each concentration relative to the control (enzyme activity without inhibitor).
-
% Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Plot the percentage of inhibition against the logarithm of the profenofos concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Caption: Standard experimental workflow for an in vitro AChE inhibition assay.
Conclusion
Profenofos exerts its neurotoxic effects through the effective and largely irreversible inhibition of acetylcholinesterase. The core mechanism involves the covalent phosphorylation of a critical serine residue within the enzyme's active site, leading to a non-functional enzyme. The kinetics of this inhibition are influenced by the specific stereoisomer of profenofos, with metabolic activation playing a key role in its in vivo potency. Furthermore, the rapid "aging" of the profenofos-AChE complex presents significant challenges for therapeutic intervention. Understanding these detailed molecular interactions is paramount for assessing the environmental risk of profenofos and for the development of potential diagnostic and therapeutic strategies for organophosphate poisoning.
References
- 1. Profenofos | C11H15BrClO3PS | CID 38779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Prediction of dose-dependent in vivo acetylcholinesterase inhibition by profenofos in rats and humans using physiologically based kinetic (PBK) modeling-facilitated reverse dosimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolism of profenofos to 4-bromo-2-chlorophenol, a specific and sensitive exposure biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Profenofos, an Acetylcholinesterase-Inhibiting Organophosphorus Pesticide: A Short Review of Its Usage, Toxicity, and Biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Toxic effects of profenofos on tissue acetylcholinesterase and gill morphology in a euryhaline fish, Oreochromis mossambicus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enantioselective acetylcholinesterase inhibition of the organophosphorous insecticides profenofos, fonofos, and crotoxyphos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Profenofos insecticide bioactivation in relation to antidote action and the stereospecificity of acetylcholinesterase inhibition, reactivation, and aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
